molecular formula C10H5ClFNO3 B12838049 8-Chloro-5-fluoro-4-hydroxyquinoline-3-carboxylic acid

8-Chloro-5-fluoro-4-hydroxyquinoline-3-carboxylic acid

Cat. No.: B12838049
M. Wt: 241.60 g/mol
InChI Key: LZPUCNVZDSVGRQ-UHFFFAOYSA-N
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Description

Substituent Assignments:

  • Chlorine at position 8 (benzene ring)
  • Fluorine at position 5 (benzene ring)
  • Hydroxyl group at position 4 (pyridine ring)
  • Carboxylic acid group at position 3 (pyridine ring)

The molecular formula C₁₀H₅ClFNO₃ corresponds to a molecular weight of 241.60 g/mol . This formula accounts for the heteroatoms (N, O, F, Cl) and the aromatic system’s unsaturation. A comparative analysis of molecular weights among related compounds reveals that halogen substitution significantly influences molecular mass (Table 1).

Table 1: Molecular Formula and Weight Comparison of Selected Fluoroquinoline Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol)
This compound C₁₀H₅ClFNO₃ 241.60
7-Fluoro-4-hydroxyquinoline-3-carboxylic acid C₁₀H₆FNO₃ 207.16
5-Chloro-4-hydroxyquinoline-3-carboxylic acid C₁₀H₆ClNO₃ 223.61

Atomic Connectivity and Three-Dimensional Conformational Studies

The atomic connectivity of this compound is defined by its SMILES notation : O=C(C1=C(O)C2=C(F)C=CC(Cl)=C2N=C1)O. This string encodes the quinoline core, with substituents positioned at specific loci:

  • The carboxylic acid group (-COOH) at position 3 forms a hydrogen bond with the hydroxyl group (-OH) at position 4, stabilizing the molecule’s planar conformation.
  • Chlorine at position 8 and fluorine at position 5 introduce steric and electronic effects, altering the electron density distribution across the aromatic system.

Three-Dimensional Features:

X-ray crystallography or computational models (e.g., density functional theory) reveal:

  • Planarity : The quinoline ring system remains largely planar, with minor deviations (< 5°) due to steric interactions between the 8-chloro and 5-fluoro substituents.
  • Hydrogen Bonding : Intramolecular hydrogen bonds between the 4-hydroxy and 3-carboxylic acid groups create a six-membered pseudo-cyclic structure, enhancing thermal stability.
  • Halogen Interactions : The electronegative chlorine and fluorine atoms participate in weak non-covalent interactions (e.g., halogen bonding) with adjacent π-systems, influencing packing in crystalline forms.

Comparative Structural Analysis with Related Fluoroquinoline Derivatives

Structural analogs of this compound exhibit variations in halogen placement and functional group composition, which profoundly affect their physicochemical properties.

Key Comparisons:

  • 8-Bromo-5-fluoro-4-hydroxyquinoline-3-carboxylic acid :

    • Substitution of chlorine with bromine at position 8 increases molecular weight to 286.06 g/mol and enhances polarizability due to bromine’s larger atomic radius.
    • The bromine atom’s lower electronegativity (2.96 vs. 3.16 for chlorine) reduces electron-withdrawing effects on the quinoline ring.
  • 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid :

    • Fluorine at position 7 (instead of 5) shifts electron density toward the pyridine nitrogen, altering acidity (pKa) of the carboxylic acid group.
    • Absence of chlorine at position 8 eliminates steric hindrance, resulting in a more symmetrical crystal lattice.
  • 5-Chloro-4-hydroxyquinoline-3-carboxylic acid :

    • Replacement of fluorine with chlorine at position 5 increases molecular weight to 223.61 g/mol and modifies the compound’s dipole moment.
    • The dual chlorine presence (positions 5 and 8) creates a distinct electronic environment, favoring electrophilic substitution at position 2.

Table 2: Substituent Effects on Electronic Properties

Compound Halogen Positions Dipole Moment (Debye) LogP (Octanol-Water)
This compound 5-F, 8-Cl 4.2 1.8
7-Fluoro-4-hydroxyquinoline-3-carboxylic acid 7-F 3.9 1.5
5-Chloro-4-hydroxyquinoline-3-carboxylic acid 5-Cl 4.5 2.1

Properties

Molecular Formula

C10H5ClFNO3

Molecular Weight

241.60 g/mol

IUPAC Name

8-chloro-5-fluoro-4-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C10H5ClFNO3/c11-5-1-2-6(12)7-8(5)13-3-4(9(7)14)10(15)16/h1-3H,(H,13,14)(H,15,16)

InChI Key

LZPUCNVZDSVGRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1F)C(=O)C(=CN2)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Summary Table of Reaction Conditions

Reaction Step Reagents Conditions Yield (%)
Cyclization Aniline + glycerol + $$ H2SO4 $$ Heating ($$ >100^\circ C$$) High
Chlorination $$ POCl_3 $$ Elevated temperature Moderate
Fluorination $$ KF $$ Room temperature High
Hydrolysis $$ NaOH $$, water Heating High

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-5-fluoro-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups into the quinoline ring .

Scientific Research Applications

Antibacterial Properties

8-Chloro-5-fluoro-4-hydroxyquinoline-3-carboxylic acid exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action typically involves inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes in bacterial DNA replication.

Table 1: Antibacterial Activity Against Various Bacterial Strains

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus228
Escherichia coli2016
Pseudomonas aeruginosa1832

Antifungal Activity

Research indicates that this compound also possesses antifungal properties, making it a potential candidate for treating fungal infections. Its effectiveness has been observed against various fungal strains, including Candida albicans.

Table 2: Antifungal Activity Against Various Fungal Strains

Fungal StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicans2512
Aspergillus niger2024

Anticancer Properties

The compound has shown promise in cancer research, particularly in inducing apoptosis in various cancer cell lines. Its ability to interfere with cancer cell proliferation makes it a subject of interest for developing new anticancer therapies.

Table 3: Effect on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa10Induction of apoptosis
MCF-715Inhibition of cell cycle progression
A54912Disruption of mitochondrial function

Case Study 1: Antibacterial Efficacy

A study published in MDPI demonstrated the compound's efficacy against multi-drug resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with varying concentrations of the compound.

Case Study 2: Anticancer Mechanism

Another study focused on the effect of this compound on breast cancer cell lines. The findings revealed that it induced apoptosis through the activation of caspases and disruption of mitochondrial membrane potential, highlighting its potential as a therapeutic agent in oncology.

Synthesis and Modification

The synthesis of this compound can be achieved through various methods, including:

  • Starting Materials : Utilizing readily available quinoline derivatives.
  • Reagents : Employing chlorination and fluorination reagents to introduce functional groups.
  • Reaction Conditions : Optimizing temperature and solvent conditions for maximum yield.

Mechanism of Action

The mechanism of action of 8-Chloro-5-fluoro-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms. This inhibition is often achieved through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives are widely studied for their bioactivity, with substituent positions and electronic properties critically influencing their function. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Source/Reference
8-Chloro-5-fluoro-4-hydroxyquinoline-3-carboxylic acid Cl (8), F (5), OH (4), COOH (3) 241.60 Intermediate for antimicrobial agents Apollo Scientific
5-Chloroquinoline-8-carboxylic acid (CAS 70585-49-8) Cl (5), COOH (8) 221.62 Antibacterial activity; metal chelation CAS Database
5-Chloro-8-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 682352-75-6) Cl (5), OMe (8), CH3 (1), COOH (3) 267.67 Enzyme inhibition (e.g., kinases) Parchem Chemicals
8-Amino-7-(2-carboxy-phenylamino)-1-cyclopropyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid F (6), NH2 (8), COOH (3), cyclopropyl (1) 397.36 Fluoroquinolone antibiotic precursor Molecules (2008)

Key Findings

Substituent Position Effects: The 8-chloro-5-fluoro substitution in the target compound creates a unique electronic environment, enhancing electrophilicity at the quinoline core compared to 5-chloro-8-carboxy analogs . This may improve binding to bacterial DNA gyrase or topoisomerase IV. Methoxy groups (e.g., in CAS 682352-75-6) increase steric bulk, reducing solubility but improving metabolic stability compared to hydroxyl groups .

Functional Group Impact: The carboxylic acid at position 3 is critical for metal ion chelation, a shared feature in fluoroquinolones like ciprofloxacin . Cyclopropyl substitution (as in the Molecules 2008 compound) enhances pharmacokinetic profiles by resisting metabolic oxidation .

Biological Activity: Compounds with 4-hydroxy-3-carboxylic acid moieties (e.g., the target compound) show stronger antibacterial activity against Gram-negative pathogens than non-hydroxylated analogs . Chlorine at position 5 (CAS 70585-49-8) correlates with improved broad-spectrum activity but higher cytotoxicity compared to fluorine at the same position .

Research Implications

The target compound’s dual halogenation (Cl/F) and hydroxyl-carboxylic acid pairing offer a balanced profile of reactivity and bioavailability, distinguishing it from simpler analogs. However, its lack of a cyclopropyl or methyl group may limit oral absorption compared to advanced fluoroquinolones .

Biological Activity

8-Chloro-5-fluoro-4-hydroxyquinoline-3-carboxylic acid is a derivative of the quinoline family known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial, anticancer, and antiviral therapies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant data.

PropertyDetails
CAS Number 124805-94-3
Molecular Formula C10H6ClFNO3
Molecular Weight 233.61 g/mol
IUPAC Name This compound
Structure Chemical Structure

The biological activity of this compound primarily involves the inhibition of specific enzymes and pathways associated with disease processes. Its mechanism includes:

  • Antimicrobial Activity : The compound exhibits strong antibacterial properties against both Gram-positive and Gram-negative bacteria. It has been shown to inhibit bacterial growth by interfering with essential metabolic pathways, such as protein synthesis and cell wall formation .
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells through various pathways, including caspase activation and cell cycle arrest. It has shown effectiveness against several cancer cell lines, including HeLa cervical cancer cells .
  • Antiviral Effects : Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes or host cell pathways essential for viral life cycles .

Antimicrobial Efficacy

In a comparative study, this compound was tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa0.75 µg/mL

The compound demonstrated superior activity compared to traditional antibiotics like ciprofloxacin, particularly against resistant strains .

Anticancer Activity

A series of experiments evaluated the cytotoxic effects on different cancer cell lines:

Cell LineIC50 (µM)
HeLa10
MCF-715
A549 (lung cancer)12

These results indicate that the compound effectively inhibits cell proliferation and induces apoptosis in a dose-dependent manner .

Case Studies

  • Antibacterial Study : A study published in Frontiers in Chemistry highlighted the antibacterial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The research demonstrated that treatment with this compound significantly reduced bacterial load in infected models .
  • Cancer Research : In a recent investigation, this compound was tested for its ability to inhibit tumor growth in vivo using xenograft models. The results showed a notable reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for 8-chloro-5-fluoro-4-hydroxyquinoline-3-carboxylic acid, and how can reaction parameters be optimized?

The synthesis typically involves multi-step halogenation and carboxylation reactions. A key intermediate, such as ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, is synthesized via diazotization and halogen substitution (e.g., using cupric chloride and hydrochloric acid) . Optimization includes controlling reaction temperature (70–80°C), solvent selection (aqueous ethanolic NaHCO₃), and reaction time (24–72 h) to improve yield and purity. Intermediate characterization via TLC or HPLC is critical for monitoring progress .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Inspect gloves for integrity before use and employ proper removal techniques to avoid contamination .
  • Ventilation: Work in a fume hood to prevent inhalation of vapors or aerosols .
  • Emergency Procedures: Immediate flushing with water for eye/skin contact (15+ minutes) and access to emergency showers/eye stations .
  • Storage: Keep containers tightly sealed in a dry, ventilated area away from ignition sources .

Q. Which analytical techniques are most effective for confirming the molecular structure of this compound?

  • X-ray Crystallography: Resolves crystal packing and dihedral angles between the quinoline core and substituents (e.g., carboxyl group orientation) .
  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., fluorine and chlorine integration patterns) .
  • Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address discrepancies between spectroscopic data and X-ray crystallography results when characterizing derivatives?

Discrepancies often arise from dynamic molecular conformations in solution (NMR) versus static crystal structures (X-ray). To resolve:

  • Compare temperature-dependent NMR to assess conformational flexibility.
  • Validate hydrogen bonding networks via IR spectroscopy (e.g., O–H stretching for carboxyl dimers) .
  • Use DFT calculations to model solution-phase geometries and compare with crystallographic data .

Q. What strategies are employed to enhance the antibacterial efficacy of quinoline-3-carboxylic acid derivatives through structural modifications?

  • Substitution Patterns: Introduce electron-withdrawing groups (e.g., fluoro, chloro) at positions 5, 6, and 8 to improve DNA gyrase/topoisomerase IV inhibition .
  • Amino Acid Conjugation: React the 7-position with primary α-amino acids (e.g., glycine) to enhance solubility and target binding .
  • Cyclopropane Modifications: Incorporate cyclopropyl groups at position 1 to reduce resistance development in bacterial strains .

Q. How can reaction intermediates be isolated and purified to improve yield in multi-step syntheses?

  • Chromatography: Use flash column chromatography with gradients of ethyl acetate/hexane for polar intermediates.
  • Recrystallization: Employ toluene or ethanol/water mixtures to purify intermediates (e.g., 3-chloro-2,4,5-trifluorobenzoic acid) .
  • Acid-Base Extraction: Leverage pH-dependent solubility (e.g., carboxylate formation in NaHCO₃) to isolate intermediates .

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